(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
Description
(Z)-2-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-methoxyphenyl group at the 4-position and an m-tolyl (3-methylphenyl) group at the β-position of the acrylonitrile core. The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular packing, solubility, and biological interactions. The m-tolyl substituent introduces steric bulk and hydrophobic interactions, which may impact aggregation behavior or binding affinity in biological systems.
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-4-3-5-15(10-14)11-17(12-21)20-22-19(13-24-20)16-6-8-18(23-2)9-7-16/h3-11,13H,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAIOYWYBISPJC-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for incorporation into materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acrylonitrile derivatives, emphasizing substituent effects, biological activities, and physicochemical properties:
Structural and Functional Insights:
Substituent Position and Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro in or trifluoromethoxy in ), which reduce electron density and alter reactivity. m-Tolyl vs.
Biological Activity :
- Thiazole-containing acrylonitriles (e.g., Compound 15 ) show potent anticancer activity, suggesting the target compound may exhibit similar effects if tested. The 4-methoxyphenyl group could enhance membrane permeability compared to bulkier substituents.
- Antioxidant activity in benzothiazole acrylonitriles (e.g., ) correlates with electron-donating substituents; however, the target’s m-tolyl group may reduce radical scavenging efficacy compared to chlorophenyl derivatives.
Physical Properties :
- Melting Points : Derivatives with trifluoromethoxy (68–70°C ) or nitro groups (188–190°C ) exhibit lower or higher melting points, respectively, compared to the target’s hypothetical range (likely 100–150°C based on methoxy/methyl substituents).
- Fluorescence : Planar fluorophores (e.g., ) show aggregation-induced emission (AIE), while the target’s thiazole and m-tolyl groups may restrict rotation, enhancing solid-state fluorescence .
Biological Activity
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, a synthetic compound, has garnered attention due to its potential biological activities, particularly in the realms of oncology and infectious diseases. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxyphenyl group, and a tolyl group. Its IUPAC name is (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile. The structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This mechanism was observed in derivatives that share structural similarities with this compound .
- Receptor Interaction : It interacts with various molecular targets, modulating their activity, which can lead to therapeutic effects against specific diseases.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Prostate Cancer : Certain derivatives showed IC50 values between 0.7 to 1.0 μM against prostate cancer cells, indicating potent antiproliferative effects .
- Melanoma : Similar compounds have demonstrated improved activity against melanoma cells compared to earlier derivatives, suggesting a structure-activity relationship that enhances efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies on thiazole derivatives suggest that compounds similar to this compound exhibit promising antibacterial activity, with MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other thiazole derivatives:
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile | Similar | 1.0 | Anticancer |
| (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(phenyl)acrylonitrile | Similar | 1.5 | Anticancer |
| Thiazole Derivative A | Different | 0.5 | Antibacterial |
Case Studies
- Anticancer Activity : A study highlighted the efficacy of thiazole derivatives in inhibiting tubulin polymerization, leading to apoptosis in cancer cells. The modifications in the thiazole ring significantly influenced the potency against various cancer cell lines .
- Antimicrobial Efficacy : Another research focused on the synthesis of thiazole-bearing pyrazole derivatives demonstrated their antibacterial properties and low cytotoxicity in mammalian cells, reinforcing the potential of thiazole compounds in drug development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile?
The compound is typically synthesized via a base-catalyzed Knoevenagel condensation reaction. For example, analogous acrylonitrile derivatives are prepared by reacting substituted benzaldehydes with acetonitrile precursors in the presence of a base (e.g., piperidine or ammonium acetate). Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) are critical for optimizing yield and stereoselectivity. This method ensures the Z-configuration of the acrylonitrile moiety, as confirmed by X-ray crystallography .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key characterization methods include:
- 1H/13C NMR : To verify the Z-geometry of the acrylonitrile group (olefinic protons appear as a singlet due to restricted rotation) and substituent positions on the thiazole and phenyl rings .
- X-ray crystallography : To unambiguously confirm the molecular structure, including bond angles, dihedral angles, and hydrogen-bonding interactions (e.g., C–H⋯O/N) that stabilize the crystal lattice .
- UV-Vis and fluorescence spectroscopy : To study electronic transitions and π-conjugation effects, particularly if the compound is used in sensing applications .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy or methyl groups) influence its anticancer activity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy on the phenyl ring) enhance antiproliferative activity by improving cellular uptake and target binding. For example, analogs with 3,4,5-trimethoxyphenyl substituents exhibit GI50 values as low as 0.021 μM against cancer cell lines, likely due to enhanced interaction with tubulin or kinase targets. Conversely, bulkier substituents may reduce potency due to steric hindrance .
Q. What crystallographic evidence supports the Z-configuration of the acrylonitrile moiety?
Single-crystal X-ray diffraction confirms the Z-geometry, with the nitrile group (C≡N) and thiazole ring positioned cis to each other. Key metrics include:
- Bond lengths : The C=C bond (~1.34 Å) and C≡N bond (~1.15 Å) align with typical acrylonitrile derivatives.
- Dihedral angles : The angle between the thiazole and m-tolyl rings (~15–20°) minimizes steric clash, stabilizing the Z-form. Intermolecular hydrogen bonds (e.g., C–H⋯O) further stabilize the crystal packing .
Q. How can computational methods (e.g., molecular docking) elucidate its mechanism of action?
Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes to biological targets (e.g., tubulin or bacterial sortases). For instance, the acrylonitrile group may form hydrogen bonds with active-site residues, while the methoxyphenyl moiety engages in hydrophobic interactions. Density functional theory (DFT) calculations also provide insights into electronic properties (e.g., HOMO-LUMO gaps) that correlate with bioactivity .
Q. Are there contradictions in reported biological activities (e.g., anticancer vs. anti-virulence)?
Discrepancies arise from structural variations in analogs. For example, (Z)-3-(2,5-dimethoxyphenyl) derivatives exhibit anti-virulence activity by inhibiting bacterial sortases, while 3,4,5-trimethoxyphenyl analogs target cancer cells. These differences highlight the importance of substituent effects on target specificity .
Methodological Considerations
- Stereoselective Synthesis : Use chiral catalysts or controlled reaction conditions to avoid E/Z isomer mixtures, which complicate purification and activity assessment .
- Data Interpretation : Cross-validate NMR and X-ray data to resolve ambiguities in stereochemistry. For instance, NOESY correlations can confirm spatial proximity of substituents in the Z-isomer .
- Biological Assays : Standardize cell-line panels (e.g., NCI-60) and protocols (e.g., MTT assays) to ensure reproducibility in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
